molecular formula C56H84O20 B1496093 Otophylloside O CAS No. 1326583-08-7

Otophylloside O

Cat. No. B1496093
CAS RN: 1326583-08-7
M. Wt: 1077.3 g/mol
InChI Key: HXWUVAUZONGLJI-LNQJHQNXSA-N
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Description

Otophylloside O is a steroid compound isolated from the roots of Cynanchum otophyllum . It belongs to the category of natural compounds and has a molecular formula of C56H84O20 .


Synthesis Analysis

The synthesis of Otophylloside O involves isolation from the roots of Cynanchum otophyllum . Four known C21 steroidal glycosides, namely caudatin 3-O-β-cymaropyranoside (1), caudatin 3-O-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranoside (2), otophylloside B (3), and otophylloside A (4) were found to be the main components in the roots of C. otophyllum .


Molecular Structure Analysis

The molecular structure of Otophylloside O is complex, with a molecular weight of 1077.27 . The IUPAC name for Otophylloside O is quite long, indicating a complex structure with multiple functional groups .


Physical And Chemical Properties Analysis

Otophylloside O is a powder in its physical state . It has a molecular formula of C56H84O20 and a molecular weight of 1077.27 . It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Alzheimer's Disease Research

Otophylloside B, a compound related to Otophylloside O, has been evaluated for its potential in Alzheimer's disease (AD) prevention. Studies using Caenorhabditis elegans models of AD have shown that Otophylloside B can extend lifespan, increase heat stress-resistance, delay body paralysis, and improve chemotaxis response. This suggests a protective effect against Aβ toxicity, a hallmark of AD. It works by decreasing Aβ deposition and upregulating the expression of heat shock transcription factor and its target genes (Yang et al., 2017).

Lifespan Extension

Another study on Otophylloside B in C. elegans revealed its ability to modestly extend lifespan and delay age-related decline in movement and stress resistance. This was attributed to the activation of the FOXO transcription factor DAF-16, a key player in longevity and stress resistance mechanisms (Yang et al., 2015).

Epilepsy Research

Research on Otophylloside N, another variant, has highlighted its neuroprotective effects against epileptic seizures. This compound demonstrated potential in mitigating neuronal injury induced by pentylenetetrazol, a compound used to mimic epileptic convulsions. The study spans in vitro and in vivo models, indicating a broad spectrum of neuroprotective activities (Sheng et al., 2016).

Cancer Research

C21 steroidal glycosides, including Otophylloside B and A, isolated from Cynanchum otophyllum, have been evaluated for their neurotrophic activities and cytotoxic effects on cancer cells. These compounds exhibit differential effects on neurite-bearing cells and selective cytotoxicity against human colon cancer cells. This opens a window to exploring their potential in cancer therapy (Dong et al., 2020).

Future Directions

Otophylloside O has shown potential in neuroprotective effects and could be developed as a novel antiepileptic drug . More research is needed to fully understand its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H84O20/c1-28-47(59)37(64-8)23-44(68-28)74-49-30(3)70-46(25-39(49)66-10)76-50-31(4)71-45(26-40(50)67-11)75-48-29(2)69-43(24-38(48)65-9)72-36-17-18-52(6)34(22-36)16-19-55(62)41(52)27-42(73-51(60)33-12-14-35(58)15-13-33)53(7)54(61,32(5)57)20-21-56(53,55)63/h12-16,28-31,36-50,58-59,61-63H,17-27H2,1-11H3/t28-,29-,30-,31-,36+,37+,38+,39-,40+,41-,42-,43+,44+,45+,46+,47-,48-,49-,50-,52+,53-,54-,55+,56-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWUVAUZONGLJI-LNQJHQNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5CCC6(C7CC(C8(C(CCC8(C7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)C9=CC=C(C=C9)O)C)C)C)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@@H]4[C@H](O[C@H](C[C@@H]4OC)O[C@H]5CC[C@@]6([C@H]7C[C@H]([C@@]8([C@@](CC[C@@]8([C@@]7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)C9=CC=C(C=C9)O)C)C)C)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H84O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1077.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Otophylloside O

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